molecular formula C2HF3N2O4 B12552052 Ethane, 1,1,1-trifluoro-2,2-dinitro- CAS No. 142387-65-3

Ethane, 1,1,1-trifluoro-2,2-dinitro-

Cat. No.: B12552052
CAS No.: 142387-65-3
M. Wt: 174.04 g/mol
InChI Key: NGNZOKFGLPWAIG-UHFFFAOYSA-N
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Description

Disclaimer: The following is a placeholder description. Specific applications, properties, and research value for Ethane, 1,1,1-trifluoro-2,2-dinitro- could not be confirmed through a public search and must be populated with expert-verified data. Ethane, 1,1,1-trifluoro-2,2-dinitro- is a specialized chemical reagent designed for research and development purposes. Its molecular structure, featuring both trifluoromethyl and dinitro functional groups, suggests potential utility in various advanced research areas. These may include serving as a critical building block in organic synthesis, a precursor in materials science for developing novel compounds, or a model substrate in mechanistic studies. Researchers are encouraged to consult specialized chemical databases, patent literature, and primary scientific journals for detailed information on its physicochemical properties, specific applications, and handling procedures. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

142387-65-3

Molecular Formula

C2HF3N2O4

Molecular Weight

174.04 g/mol

IUPAC Name

1,1,1-trifluoro-2,2-dinitroethane

InChI

InChI=1S/C2HF3N2O4/c3-2(4,5)1(6(8)9)7(10)11/h1H

InChI Key

NGNZOKFGLPWAIG-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Ethane, 1,1,1-trifluoro-2,2-dinitro- typically involves the nitration of 1,1,1-trifluoroethane. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethane, 1,1,1-trifluoro-2,2-dinitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the conditions and reagents used.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, and bases such as sodium hydroxide for substitution reactions. Major products formed from these reactions include trifluoroethanol and nitroethane derivatives.

Scientific Research Applications

Ethane, 1,1,1-trifluoro-2,2-dinitro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1-trifluoro-2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-2,2-Bis(4-Nitrophenyl)ethane

This compound (CF₃C(C₆H₄NO₂)₂) features aromatic nitro groups instead of chlorine atoms. Key differences include:

  • Reactivity : The nitro groups enhance electron-withdrawing effects, making the compound more reactive in elimination reactions. For example, its dehydrochlorination with 1,1,3,3-tetramethylguanidine (TMG) in aprotic solvents proceeds via an E2 mechanism, with kinetic isotope effects confirming a concerted pathway .

1,1,1-Trichloro-2,2-Bis(4-Chlorophenyl)ethane (DDT)

DDT (CCl₃CH(C₆H₄Cl)₂) shares a similar ethane backbone but replaces fluorine with chlorine and adds chlorophenyl groups. Key contrasts include:

1,1,1-Trifluoroethane (HFC-143a)

HFC-143a (CF₃CH₃) lacks chlorine atoms, resulting in distinct properties:

  • Thermodynamics : HFC-143a has a lower boiling point (-47.6°C) compared to HCFC-123 (27.6°C), reflecting weaker intermolecular forces due to reduced polarity .
  • Global Warming Potential (GWP): HFC-143a has a high GWP (4,470), whereas HCFC-123’s GWP is moderate (77), influencing their regulatory statuses .

Data Tables: Physical and Thermodynamic Properties

Table 1: Key Properties of HCFC-123 and Analogs

Compound Enthalpy of Vaporization (ΔvapH, kcal/mol) Boiling Point (°C) ODP GWP
HCFC-123 (CF₃CHCl₂) 6.36 ± 0.07 27.6 0.02 77
DDT (CCl₃CH(C₆H₄Cl)₂) 34.80 ± 0.40 (vapor pressure) 260 (decomposes) N/A N/A
HFC-143a (CF₃CH₃) 4.86 -47.6 0 4,470

Environmental and Regulatory Considerations

  • HCFC-123 : Listed under the U.S. Clean Air Act as a regulated substance with phasedown targets due to its ODP .
  • DDT : Banned globally under the Stockholm Convention but studied for pollutant remediation via electrochemical conversion .
  • HFCs : Subject to the Kigali Amendment for GWP reduction, driving research into low-GWP alternatives .

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